molecular formula C14H7F6I B3038705 4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene CAS No. 886762-46-5

4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene

Cat. No.: B3038705
CAS No.: 886762-46-5
M. Wt: 416.1 g/mol
InChI Key: XTJJSOHOYCCQGJ-UHFFFAOYSA-N
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Description

4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is an organoiodine compound with the molecular formula C₁₄H₇F₆I. This compound is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an iodobenzene moiety. It is primarily used in research settings, particularly in the fields of organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene typically involves the iodination of 3,5-bis(trifluoromethyl)benzene. One common method includes the reaction of 3,5-bis(trifluoromethyl)benzene with iodine and a suitable oxidizing agent such as potassium iodate in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like acetic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as peracids or hypervalent iodine reagents are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed in cross-coupling reactions.

Major Products

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include iodonium salts.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is primarily related to its ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, making it a versatile intermediate in electrophilic aromatic substitution reactions. The iodine atom can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate
  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
  • 3,5-Bis(trifluoromethyl)phenyl boronic acid

Uniqueness

4-[3,5-Bis(trifluoromethyl)phenyl]iodobenzene is unique due to the presence of both trifluoromethyl groups and an iodine atom. This combination imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The trifluoromethyl groups enhance the compound’s stability and electron-withdrawing capacity, while the iodine atom provides a reactive site for further functionalization .

Properties

IUPAC Name

1-(4-iodophenyl)-3,5-bis(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6I/c15-13(16,17)10-5-9(6-11(7-10)14(18,19)20)8-1-3-12(21)4-2-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJJSOHOYCCQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248334
Record name 4′-Iodo-3,5-bis(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-46-5
Record name 4′-Iodo-3,5-bis(trifluoromethyl)-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Iodo-3,5-bis(trifluoromethyl)-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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